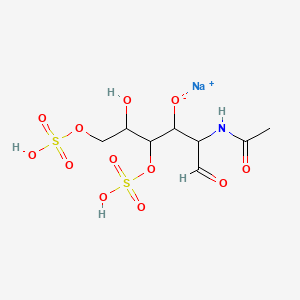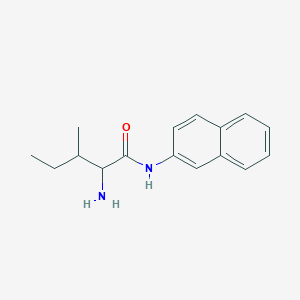
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC is a synthetic peptide substrate used primarily in biochemical research. It is a fluorogenic substrate for caspase-1, an enzyme involved in the process of apoptosis (programmed cell death). The compound is composed of a sequence of amino acids: tryptophan (Trp), glutamic acid (Glu), histidine (His), and aspartic acid (Asp), with an acetyl (Ac) group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) group at the C-terminus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid (DL-Trp) is attached to a solid resin support.
Sequential addition of amino acids: Each subsequent amino acid (DL-Glu, DL-His, DL-Asp) is added one by one in a specific sequence using coupling reagents like HBTU or DIC.
Cleavage from the resin: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for caspase-1, which cleaves the peptide bond between the aspartic acid (Asp) and the AMC group, releasing the fluorescent AMC moiety .
Common Reagents and Conditions
Enzymes: Caspase-1 is the primary enzyme that interacts with this compound.
Buffers: The reactions are typically carried out in buffered solutions (e.g., phosphate-buffered saline) to maintain optimal pH and ionic strength.
Temperature: The reactions are usually performed at physiological temperatures (37°C) to mimic biological conditions
Major Products
The major product formed from the enzymatic cleavage of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .
Wissenschaftliche Forschungsanwendungen
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC is widely used in scientific research, particularly in the study of apoptosis and caspase-1 activity. Some key applications include:
Biochemistry: Used as a substrate to measure caspase-1 activity in various biochemical assays.
Cell Biology: Employed in cell-based assays to study apoptosis and the role of caspase-1 in cell death.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of caspase-1, which may have therapeutic applications in diseases involving excessive apoptosis.
Industry: Applied in the development of diagnostic kits and tools for detecting caspase-1 activity in clinical samples
Wirkmechanismus
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC exerts its effects through its interaction with caspase-1. The enzyme recognizes and binds to the specific amino acid sequence (Trp-Glu-His-Asp) and cleaves the peptide bond between the aspartic acid (Asp) and the AMC group. This cleavage releases the fluorescent AMC moiety, which can be detected and measured. The fluorescence intensity is directly proportional to the caspase-1 activity, allowing researchers to quantify enzyme activity in various samples .
Vergleich Mit ähnlichen Verbindungen
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC is unique due to its specific recognition sequence for caspase-1. Similar compounds include:
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-AMC: Another caspase substrate with a different recognition sequence.
Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC: A substrate for caspase-3, another enzyme involved in apoptosis.
Ac-DL-Leu-DL-Glu-DL-His-DL-Asp-AMC: A substrate for caspase-9, which plays a role in the intrinsic pathway of apoptosis
These compounds differ in their amino acid sequences, which determine their specificity for different caspases. This compound is specifically optimized for caspase-1, making it a valuable tool for studying this particular enzyme .
Eigenschaften
IUPAC Name |
4-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONBZTYCHSGHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N8O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
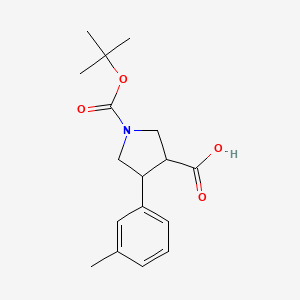
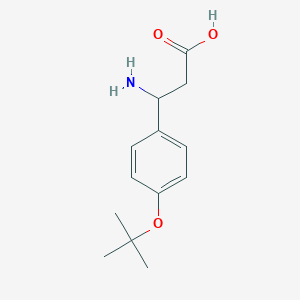


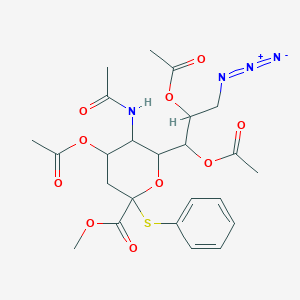
![(5aS)-6,6,9abeta-Trimethyl-5,5aalpha,6,7,8,9,9a,9balpha-octahydronaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12322249.png)
![1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12322257.png)
